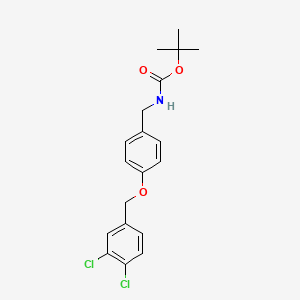

Tert-butyl (4-((3,4-dichlorobenzyl)oxy)benzyl)carbamate

Description

Tert-butyl (4-((3,4-dichlorobenzyl)oxy)benzyl)carbamate is a carbamate-protected benzylamine derivative, primarily utilized as an intermediate in organic synthesis, particularly in medicinal chemistry for the development of bioactive molecules. The compound features a tert-butyl carbamate group attached to a benzylamine moiety, which is further substituted with a 3,4-dichlorobenzyl ether. Its synthesis involves the reaction of tert-butyl 4-hydroxybenzylcarbamate with 3,4-dichlorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) as a base, refluxed in acetonitrile for 16 hours . This method ensures efficient nucleophilic substitution, yielding the target compound with high purity, as confirmed by LC-MS analysis.

Properties

Molecular Formula |

C19H21Cl2NO3 |

|---|---|

Molecular Weight |

382.3 g/mol |

IUPAC Name |

tert-butyl N-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]carbamate |

InChI |

InChI=1S/C19H21Cl2NO3/c1-19(2,3)25-18(23)22-11-13-4-7-15(8-5-13)24-12-14-6-9-16(20)17(21)10-14/h4-10H,11-12H2,1-3H3,(H,22,23) |

InChI Key |

UAXDVZMROHRWRN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-((3,4-dichlorobenzyl)oxy)benzyl)carbamate typically involves the reaction of 3,4-dichlorobenzyl alcohol with tert-butyl (4-hydroxybenzyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-((3,4-dichlorobenzyl)oxy)benzyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl (4-((3,4-dichlorobenzyl)oxy)benzyl)carbamate serves as a crucial intermediate in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance the pharmacological properties of the resulting compounds.

Antiparasitic Activity

Research has indicated that derivatives of carbamate compounds exhibit potential antiparasitic properties. For instance, the synthesis of compounds containing the tert-butyl carbamate moiety has been linked to enhanced efficacy against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The development of new therapeutic strategies leveraging existing drugs is essential due to the high costs associated with new drug discovery .

Drug Development

The compound is utilized in the development of pharmaceutical agents that contain specific moieties like aminoglutarimide. Such compounds have shown promise in treating various diseases by targeting specific biological pathways .

Synthesis and Industrial Applications

This compound is also significant in organic synthesis, particularly in the formation of protected amines and other complex organic molecules.

Synthesis of Protected Anilines

The compound plays a role in palladium-catalyzed reactions used to synthesize N-Boc protected anilines. This process is crucial for creating intermediates that are stable and can be further modified for various applications in medicinal chemistry .

Bioactive Scaffolds

In synthetic organic chemistry, tert-butyl carbamate derivatives are employed to construct bioactive scaffolds. These structures are fundamental in drug design, as they can be tailored to interact with biological targets effectively .

Case Study: Synthesis of Antiparasitic Agents

A study focusing on the synthesis of carbamate derivatives demonstrated that modifications at the benzyl position significantly impacted the antiparasitic activity against Trypanosoma cruzi. The introduction of dichlorobenzyl groups enhanced the potency of these compounds, showcasing the importance of structural variations in drug efficacy .

Case Study: Drug Repurposing for Chagas Disease

Another research effort investigated existing FDA-approved drugs for their potential synergy with carbamate derivatives against Trypanosoma cruzi. The findings suggested that combinations involving these derivatives could lead to improved treatment outcomes compared to monotherapy, highlighting the versatility of this compound in drug development strategies .

Data Table: Summary of Applications

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Medicinal Chemistry | Antiparasitic agents | Enhanced efficacy against Trypanosoma cruzi |

| Drug Development | Synthesis of aminoglutarimide-containing drugs | Target-specific therapies |

| Organic Synthesis | Palladium-catalyzed reactions | Formation of protected anilines |

| Bioactive Scaffolds | Construction for drug design | Tailored interactions with biological targets |

Mechanism of Action

The mechanism of action of tert-butyl (4-((3,4-dichlorobenzyl)oxy)benzyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with variations in substituents or protecting groups. Below is a detailed analysis:

Substituent Effects: Dichlorobenzyl vs. Other Benzyl Groups

The 3,4-dichlorobenzyl group distinguishes this compound from non-halogenated or mono-halogenated analogs. For example:

- Tert-butyl (4-(benzyloxy)benzyl)carbamate : Lacks chlorine substituents, resulting in reduced lipophilicity (logP ~2.8 vs. ~4.2 for the dichloro analog). This impacts solubility and membrane permeability.

- Tert-butyl (4-((4-chlorobenzyl)oxy)benzyl)carbamate : Contains a single chlorine atom, offering intermediate lipophilicity (logP ~3.5) and altered metabolic stability compared to the dichloro derivative.

Carbamate Protecting Group Variations

The tert-butyl carbamate (Boc) group is compared to other carbamate protecting groups:

- Benzyl carbamate (Cbz): Offers stability under basic conditions but requires hydrogenolysis for deprotection, unlike the Boc group, which is cleaved under acidic conditions (e.g., TFA).

- 9-Fluorenylmethyl carbamate (Fmoc) : Used in peptide synthesis for orthogonal protection but is bulkier and less stable under prolonged basic conditions compared to Boc.

The Boc group in this compound provides a balance between stability and ease of removal, making it preferable in multi-step syntheses.

Data Table: Key Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Deprotection Condition | Yield (%) |

|---|---|---|---|---|---|

| Tert-butyl (4-((3,4-dichlorobenzyl)oxy)benzyl)carbamate | C₂₀H₂₂Cl₂NO₃ | 402.30 | 4.2 | TFA (acidic) | 75–85 |

| Tert-butyl (4-(benzyloxy)benzyl)carbamate | C₁₉H₂₃NO₃ | 313.39 | 2.8 | TFA | 80–90 |

| Tert-butyl (4-((4-chlorobenzyl)oxy)benzyl)carbamate | C₁₉H₂₂ClNO₃ | 347.84 | 3.5 | TFA | 70–80 |

| Benzyl (4-(benzyloxy)benzyl)carbamate (Cbz) | C₂₂H₂₁NO₃ | 359.41 | 3.1 | H₂/Pd-C | 65–75 |

Biological Activity

Tert-butyl (4-((3,4-dichlorobenzyl)oxy)benzyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 382.3 g/mol

- CAS Number : 2108830-79-9

The compound features a tert-butyl group linked to a benzyl carbamate structure, with a 3,4-dichlorobenzyl moiety that enhances its biological activity. The presence of chlorine atoms contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzyl alcohol with tert-butyl (4-hydroxybenzyl)carbamate. The reaction is conducted under basic conditions, often using potassium carbonate in a solvent like dimethylformamide (DMF), and is heated to facilitate product formation .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within cells. It acts as an enzyme inhibitor by binding to the active sites of target proteins, thereby blocking their functions. This inhibition can lead to alterations in various biochemical pathways, making it useful in therapeutic contexts .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits anti-tumor activity. It has been tested in various cancer cell lines, showing significant cytotoxic effects correlated with the degree of dependency on mutated RAS isoforms . The compound's potency was assessed through IC values, indicating effective inhibition at low concentrations.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HT-1080 (NRAS Q61K) | 3.8 | RAS-dependent lethality |

| BRAF V600E-CAAX | >20 | Resistance due to BRAF mutation |

Case Studies

- Anti-Cancer Activity : In xenograft mouse models, the compound displayed significant anti-tumor activity, suggesting its potential as a therapeutic agent against certain cancers .

- Enzyme Inhibition : Research has indicated that this compound can inhibit key enzymes involved in metabolic pathways, which could be leveraged for drug development .

Medicinal Chemistry

The compound is being investigated for its role in drug development, particularly as a prodrug or an enzyme inhibitor. Its unique structure allows for modifications that can enhance bioactivity and selectivity towards specific targets .

Research Tool

In biochemical assays, this compound serves as a valuable probe for studying enzyme kinetics and interactions due to its specificity in binding . It has potential applications in developing therapeutic strategies for diseases involving dysregulated enzyme activity.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as tert-butyl carbamate and tert-butyl (4-hydroxybenzyl)carbamate, this compound stands out due to its enhanced inhibitory properties and selective reactivity attributed to the dichlorobenzyl group .

| Compound | Key Features |

|---|---|

| Tert-butyl carbamate | Basic amine protection |

| Tert-butyl (4-hydroxybenzyl)carbamate | Hydroxyl group increases solubility |

| This compound | Enhanced enzyme inhibition |

Q & A

Q. How can computational modeling predict this compound’s compatibility with enzyme active sites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.